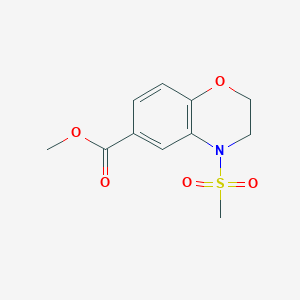![molecular formula C9H11ClF3NO B1440265 [4-(2,2,2-Trifluoroethoxy)phenyl]methanamine hydrochloride CAS No. 1211307-72-0](/img/structure/B1440265.png)
[4-(2,2,2-Trifluoroethoxy)phenyl]methanamine hydrochloride
Overview
Description
“[4-(2,2,2-Trifluoroethoxy)phenyl]methanamine hydrochloride” is a chemical compound with a linear formula of C8H10ClF3N2O . It is related to other compounds such as “[4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid” and "4-(2,2,2-Trifluoroethoxy)phenylhydrazine hydrochloride" .
Physical And Chemical Properties Analysis
“[4-(2,2,2-Trifluoroethoxy)phenyl]methanamine hydrochloride” is a solid at room temperature . The exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.Scientific Research Applications
Occurrence and Toxicity of Environmental Contaminants
Compounds with complex chemical structures, such as [4-(2,2,2-Trifluoroethoxy)phenyl]methanamine hydrochloride, may be studied for their occurrence and toxicity in the environment. For instance, studies on triclosan, a synthetic antibacterial agent, have explored its widespread presence in various environmental compartments and its potential transformation into more toxic compounds. Such research underscores the ecological and health risks associated with the accumulation of synthetic chemicals in nature (Bedoux et al., 2012).
Neurochemistry and Neurotoxicity
Research into the neurochemical effects and neurotoxicity of psychoactive substances, like MDMA, provides a template for studying the impacts of chemicals on the nervous system. These studies can shed light on both the acute and long-term effects of substances on brain function and health (Mckenna & Peroutka, 1990).
Carcinogenicity Evaluation
The evaluation of chemical analogs for potential carcinogenicity, as seen in the study of thiophene analogs of known carcinogens, illustrates the importance of understanding the biological impacts of synthetic compounds. This involves both in vitro and in vivo assessments to determine the potential health risks associated with exposure (Ashby et al., 1978).
properties
IUPAC Name |
[4-(2,2,2-trifluoroethoxy)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO.ClH/c10-9(11,12)6-14-8-3-1-7(5-13)2-4-8;/h1-4H,5-6,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUFCHCSAHWVHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)OCC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2,2,2-Trifluoroethoxy)phenyl]methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-2-piperazin-1-ylpyrimidine dihydrochloride](/img/structure/B1440182.png)
![Tert-butyl 8-benzyl-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B1440185.png)




![3-bromo-5-methyl[1,6]naphthyridin-2(1H)-one](/img/structure/B1440194.png)



![4-[(4-Amino-benzylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1440200.png)


